molecular formula C7H8F3NO B6277210 [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol CAS No. 2763779-44-6

[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol

Cat. No.: B6277210
CAS No.: 2763779-44-6
M. Wt: 179.1
InChI Key:
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Description

[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol: is an organic compound featuring a pyrrole ring substituted with a methyl group at the first position, a trifluoromethyl group at the fourth position, and a hydroxymethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the Vilsmeier-Haack reaction can be used to formylate the pyrrole ring, followed by reduction with a suitable reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form the corresponding methyl derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed:

    Oxidation: Formation of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]carboxylic acid.

    Reduction: Formation of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated pyrrole rings.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology and Medicine:

    Drug Development: The compound’s unique structural features make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Biological Probes: It can be used as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.

Industry:

    Material Science: The compound may find applications in the development of new materials with unique electronic or optical properties.

    Agrochemicals: It can be used in the synthesis of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets, which may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways. The hydroxymethyl group may also participate in hydrogen bonding interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

  • [1-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]methanol
  • [1-methyl-4-(difluoromethyl)-1H-pyrrol-2-yl]methanol
  • [1-methyl-4-(trifluoromethyl)-1H-pyrazol-2-yl]methanol

Comparison:

  • Structural Differences: The position and number of fluorine atoms can significantly influence the compound’s chemical and physical properties.
  • Reactivity: The presence of different substituents can alter the compound’s reactivity in various chemical reactions.
  • Biological Activity: Variations in the structure can lead to differences in biological activity, including binding affinity, selectivity, and overall efficacy.

Properties

CAS No.

2763779-44-6

Molecular Formula

C7H8F3NO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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